molecular formula C7H12N2O B071977 Hexahydro-2-benzimidazolinone CAS No. 1123-97-3

Hexahydro-2-benzimidazolinone

Cat. No.: B071977
CAS No.: 1123-97-3
M. Wt: 140.18 g/mol
InChI Key: RWIIUBCMPVZLBA-UHFFFAOYSA-N
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Description

Hexahydro-2-benzimidazolinone is an organic compound with the molecular formula C7H12N2O. It is classified as a heterocyclic compound and is known for its diverse biological activities and applications. This compound is of significant interest in various fields due to its ability to interact with biological systems and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexahydro-2-benzimidazolinone can be synthesized through several methods. One common approach involves the carbonylation of 1,2-diaminobenzene. This reaction can be carried out using carbonyldiimidazole as the carbonylating agent . Another method involves the electrochemical in situ generation of isocyanates, which can then be used to synthesize benzimidazolones .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale carbonylation reactions. The use of carbonyldiimidazole is preferred due to its efficiency and the high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: Hexahydro-2-benzimidazolinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazolone derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Hexahydro-2-benzimidazolinone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s ability to interact with biological systems makes it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: this compound derivatives have shown potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the production of dyes and pigments, such as Pigment Orange 36 and Pigment Yellow 154, which are utilized in paints and plastics.

Comparison with Similar Compounds

Hexahydro-2-benzimidazolinone is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:

    2-Benzimidazolinone: This compound shares a similar core structure but lacks the hexahydro modification, resulting in different chemical properties and applications.

    Quinazolinone: Another related compound, quinazolinone, has a similar heterocyclic structure but differs in its functional groups and reactivity.

Properties

IUPAC Name

1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-7-8-5-3-1-2-4-6(5)9-7/h5-6H,1-4H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIIUBCMPVZLBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10920725
Record name 3a,4,5,6,7,7a-Hexahydro-1H-benzimidazol-2-ol
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Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123-97-3
Record name Octahydro-2H-benzimidazol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1123-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzimidazolinone, hexahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3a,4,5,6,7,7a-Hexahydro-1H-benzimidazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10920725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexahydro-2-benzimidazolinone
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